N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring two substituted pyrazole rings connected via a methylene bridge. The first pyrazole ring (1-ethyl-4-methyl-1H-pyrazol-5-yl) is substituted with an ethyl group at the N1 position and a methyl group at C2. The second pyrazole ring (3-methoxy-1-methyl-1H-pyrazol-4-amine) includes a methoxy group at C3 and a methyl group at N1, with an amine substituent at C3.
Properties
Molecular Formula |
C12H19N5O |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5O/c1-5-17-11(9(2)6-14-17)7-13-10-8-16(3)15-12(10)18-4/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
FNPMAWYUAUWYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazine and 1,3-diketones.
Substitution reactions: Introduction of the ethyl and methyl groups at specific positions on the pyrazole ring using alkylating agents under basic conditions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction efficiency .
Chemical Reactions Analysis
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including antileishmanial and antimalarial activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite . The exact pathways and molecular interactions depend on the specific application and target organism.
Comparison with Similar Compounds
Pyrazole Derivatives with Alkyl/Aryl Substituents
- 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS: 1002032-44-1): This compound shares a pyrazole core but differs in substituents: a chlorine atom at C4 and a methylamine group at the methylene bridge. Key Difference: Chlorine vs. methoxy substituents influence electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and solubility.
1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine (CAS: 1856019-49-2):
This analog features an additional ethyl group at N1 and a methyl group at C5 on the second pyrazole ring. The molecular weight (283.8 g/mol) and chlorine atom in its structure (C13H22ClN5) suggest differences in hydrophobicity and steric bulk compared to the target compound’s methoxy group .
Benzimidazole-Based Analogs
- Benzimidazole Derivatives (B1 and B8): These compounds (e.g., N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) replace pyrazole with benzimidazole, a larger aromatic system. Benzimidazoles are known for their role in kinase inhibitors (e.g., Abemaciclib, Figure 40 in ), where extended π-systems enhance binding to ATP pockets. The target compound’s pyrazole rings may offer reduced steric hindrance but lower aromatic stabilization .
Patent-Based Kinase Inhibitors
- Triazole-Benzoimidazole Hybrids (EP 1 926 722 B1):
Compounds like {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine incorporate trifluoromethyl groups, which improve metabolic stability and lipophilicity. The target compound’s methoxy group may offer better solubility but lower resistance to oxidative metabolism .
Structural and Functional Analysis
Table 1: Key Properties of Comparable Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazole-Pyrazole | Ethyl, methyl, methoxy, amine | ~280 (estimated) | Moderate solubility, dual N-donor |
| 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine | Pyrazole | Chlorine, methylamine | 174.64 | Electrophilic, reactive |
| Abemaciclib | Benzimidazole | Fluorine, piperazinyl, methyl | 506.60 | Kinase inhibition, high MW |
| EP 1 926 722 B1 (Example 63) | Benzoimidazole | Trifluoromethyl, triazole | ~550 (estimated) | Lipophilic, metabolic stability |
Electronic and Steric Effects
Pharmacological Potential
While benzimidazole derivatives (e.g., Abemaciclib) are established kinase inhibitors, pyrazole-based compounds like the target molecule may offer advantages in synthetic accessibility and tunability. However, their smaller size could reduce binding affinity compared to bulkier heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
